(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to “(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone” involves complex chemical reactions, often starting from basic chemical precursors. For example, novel compounds were synthesized and characterized by UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. These processes involve structural optimization and interpretation of theoretical vibrational spectra made by density functional theory calculations (Shahana & Yardily, 2020).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using crystallography and spectroscopic methods. For example, the molecular structure of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was determined by single crystal X-ray diffraction, revealing insights into the compound's structural characteristics and its inhibitory activity on cancer cell lines (Tang & Fu, 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are often studied through their interactions and reactions under various conditions. For instance, the synthesis and reactions of imidazole derivatives have been explored to understand their conversion into carbonyl compounds and the implications of these transformations (Ohta et al., 1987).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the practical applications and handling of these compounds. Studies like the synthesis and characterization of nonlinear optical materials provide valuable insights into the optical properties and potential applications of these compounds in opto-electronic devices (Priya et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are essential for designing compounds with specific functions. Research on the synthesis, antioxidant, and antimicrobial activities of new derivatives sheds light on their potential applications in pharmaceuticals and their chemical behavior under various conditions (Bassyouni et al., 2012).
Scientific Research Applications
Synthesis and Characterization
- Novel compounds closely related to (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone have been synthesized and characterized using techniques like UV, IR, NMR, and mass spectrometry. These studies include structural optimization, interpretation of vibrational spectra through density functional theory (DFT) calculations, and investigation of various bonding features and harmonic vibrational wave numbers (Shahana & Yardily, 2020).
Antibacterial Activity
- Some derivatives of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone have been studied for their antibacterial activity. These studies involve molecular docking to understand the interaction of these compounds with bacterial proteins, aiding in the development of new broad-spectrum antibiotics (Chandra et al., 2020).
Antitumor Activity
- Some derivatives have been shown to have distinct inhibition on the proliferation of various cancer cell lines, indicating potential applications in cancer treatment (Tang & Fu, 2018).
Central Nervous System Depressants
- Research on similar molecules has revealed potential central nervous system depressant activity, including anticonvulsant properties and potential antipsychotic effects. These findings suggest the potential use of these compounds in treating neurological disorders (Butler et al., 1984).
Molecular Docking for Antiviral Activity
- Molecular docking studies have been carried out to understand the antiviral activity of synthesized derivatives. These studies help in predicting the pharmacokinetic behavior and potential antiviral properties (FathimaShahana & Yardily, 2020).
Corrosion Inhibition
- Imidazole derivatives have been evaluated for their application in corrosion inhibition, specifically in inhibiting corrosion of carbon steel in acidic medium. This suggests potential applications in materials science and industrial processes (Costa et al., 2021).
Photoinduced Synthesis
- There has been development in the synthesis of related compounds through photoinduced intramolecular rearrangement. This environmentally friendly method highlights the potential for innovative manufacturing processes in pharmaceuticals (Jing et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-aminophenyl)-(1-methylimidazol-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-14-7-6-13-11(14)10(15)8-2-4-9(12)5-3-8/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKMWUTWFHTKRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406955 | |
Record name | (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49678184 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone | |
CAS RN |
110698-60-7 | |
Record name | (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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